molecular formula C76H108O8P2 B3177177 (R)-DTBM-Garphos CAS No. 1365531-99-2

(R)-DTBM-Garphos

Cat. No. B3177177
CAS RN: 1365531-99-2
M. Wt: 1211.6 g/mol
InChI Key: KACYLFSRRUJDSY-UHFFFAOYSA-N
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Description

“®-DTBM-Garphos” is a phosphine ligand . Its empirical formula is C76H108O8P2 and it has a molecular weight of 1211.61 . It is also known as "®-(4,4’,6,6’-Tetramethoxybiphenyl-2,2’-diyl)bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine)" .


Synthesis Analysis

In a study, “®-DTBM-Garphos” was used in a synergistic palladium/chiral Lewis base catalysis for the stereodivergent coupling of 1,3-dienes with pentafluorophenyl acetates . All four stereoisomers of the coupling products could be selectively prepared with high diastereo- and enantio-selectivities .


Molecular Structure Analysis

The SMILES string of “®-DTBM-Garphos” is COc1cc (OC)c (c (c1)P (c2cc (c (OC)c (c2)C (C) (C)C)C (C) (C)C)c3cc (c (OC)c (c3)C (C) (C)C)C (C) (C)C)-c4c (OC)cc (OC)cc4P (c5cc (c (OC)c (c5)C (C) (C)C)C (C) (C)C)c6cc (c (OC)c (c6)C (C) (C)C)C (C) (C)C .


Chemical Reactions Analysis

“®-DTBM-Garphos” is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling .


Physical And Chemical Properties Analysis

“®-DTBM-Garphos” is a solid substance . Its optical activity is [α]22/D +18.0°, c = 0.5% in chloroform .

Scientific Research Applications

Nickel(0)-Catalyzed Hydroalkylation of 1,3-Dienes

(R)-DTBM-Garphos has been utilized in the development of a highly regioselective nickel-hydride catalyst for the addition of 1,3-dienes with ketones. This process enables the efficient synthesis of γ,δ-unsaturated ketones, offering a valuable tool in organic chemistry. The reaction showcases high yield and regioselectivity, with the asymmetric version also achieving high enantioselectivity. This innovation demonstrates the utility of this compound in facilitating complex chemical transformations (Cheng et al., 2018).

Rhodium-Catalyzed Intramolecular Ketone Hydroacylation

Another application of this compound is in the rhodium-catalyzed intramolecular hydroacylation of ketones. This process yields seven-membered lactones with significant enantiomeric excess. It involves a mechanism where the rhodium(I) oxidative addition, ketone CO double bond insertion into the rhodium hydride, and C-O bond-forming reductive elimination are key steps. This research provides insights into the mechanism and selectivity of this C-H bond activation process, further highlighting the versatility of this compound in catalytic reactions (Shen et al., 2009).

Asymmetric Hydrogenation of α-Substituted Vinyl Sulfones

This compound has also been employed in the asymmetric hydrogenation of α-substituted vinyl sulfones, a method yielding high yields and excellent enantioselectivities. This process represents an efficient approach to producing α-substituted chiral sulfones, which are valuable in organic synthesis. The method operates under mild conditions, underscoring the practical applications of this compound in synthesizing complex organic molecules (Shi et al., 2017).

Artificial Catalyst Mimicking Natural Enzymes

An intriguing application of this compound is in the realm of artificial catalysts that mimic the behavior of natural enzymes. Heavily substituted (R)-DTBM-SegPHOS has been shown to be active in the asymmetric Pd(II)-catalyzed hydrogenation or C−O bond cleavage, where its extensive network of interactions leads to increased stabilities of intermediates and transition states. This application demonstrates the potential of this compound in developing catalysts that emulate the efficiency and selectivity of natural enzymes (Chen & Gridnev, 2020).

Mechanism of Action

In the aforementioned study, the reaction was initiated by migratory insertion of a metal hydride into an unsaturated C–C bond to form an electrophilic p-metal-allyl species, which then underwent attack by carbon nucleophiles .

Future Directions

The stereodivergent coupling of 1,3-dienes with pentafluorophenyl acetates using “®-DTBM-Garphos” provides a general approach to various chiral molecules bearing vicinal stereocenters . This method could be further explored and optimized for the synthesis of complex molecules in the future.

properties

IUPAC Name

[2-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H108O8P2/c1-69(2,3)51-37-47(38-52(65(51)81-29)70(4,5)6)85(48-39-53(71(7,8)9)66(82-30)54(40-48)72(10,11)12)61-35-45(77-25)33-59(79-27)63(61)64-60(80-28)34-46(78-26)36-62(64)86(49-41-55(73(13,14)15)67(83-31)56(42-49)74(16,17)18)50-43-57(75(19,20)21)68(84-32)58(44-50)76(22,23)24/h33-44H,1-32H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACYLFSRRUJDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H108O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901104167
Record name 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1211.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365531-99-2
Record name 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365531-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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